1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione
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Overview
Description
1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione is a heterocyclic compound characterized by the presence of a trifluoromethyl group and a thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride . The reaction is carried out in a solvent such as methanol under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow reactors and continuous processing techniques can enhance the efficiency and yield of the synthesis . Additionally, the separation and purification of the product are optimized using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thione moiety can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound may modulate various signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
- 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxylic acid
Comparison: Compared to these similar compounds, 1-Methyl-5-(trifluoromethyl)-1,2-dihydropyridine-2-thione is unique due to the presence of the dihydropyridine ring and the thione group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6F3NS |
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Molecular Weight |
193.19 g/mol |
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyridine-2-thione |
InChI |
InChI=1S/C7H6F3NS/c1-11-4-5(7(8,9)10)2-3-6(11)12/h2-4H,1H3 |
InChI Key |
LVPVTZUMWSHLJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=S)C(F)(F)F |
Origin of Product |
United States |
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